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Compound Focus: Raltegravir Potassium

CAS No.: 871038-72-1

Cat. No.: S548945

Clinical Application Notes: Raltegravir for HIV PEP

The primary goal of PEP is to prevent the establishment of a persistent HIV infection following a recent,

high-risk exposure. Initiation must be urgent, and the regimen must be completed in full to ensure efficacy

[1][2].

¢ Indication & Timing: PEP is a medical emergency. The first dose should be administered as soon
as possible, ideally within 2 hours and no later than 72 hours after a potential exposure. Evaluation
and testing should not delay this first dose [1] [2] [3].

¢ Mechanistic Advantage: Raltegravir, an integrase strand transfer inhibitor (INSTI), blocks the
integration of viral DNA into the host genome. In vitro studies on primary CD4+ T-cells and
macrophages demonstrate that raltegravir can effectively inhibit infection when added at later post-
infection time points than reverse transcriptase inhibitors like efavirenz, suggesting a potentially
wider window for successful intervention [4].

e Baseline Assessment: Before initiating a PEP regimen that includes raltegravir, a baseline
assessment is required to determine suitability and rule out existing HIV infection [1].

¢ Regimen Composition: PEP always consists of a 28-day course of a three-drug antiretroviral
regimen [1]. Raltegravir is typically combined with a backbone of tenofovir disoproxil fumarate (TDF)
+ emtricitabine (F) [1].

Table 1: Preferred PEP Regimen Including Raltegravir for Adults and Adolescents
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Drug Component Dose Frequency
Tenofovir disoproxil fumarate (TDF) 300 mg Once daily
Emtricitabine (F) 200 mg Once daily
Raltegravir (RAL) 400 mg Twice daily

Table 2: Essential Baseline Assessments Before PEP Initiation [1]

Assessment

Purpose

Rapid HIV Antigen/Antibody Test

Pregnancy Test

Blood Urea Nitrogen (BUN)/Creatinine
Serum Liver Enzymes

Hepatitis B (HBV) Serology

Hepatitis C (HCV) Antibody Test

STI Screening (Chlamydia, Gonorrhea,
Syphilis)

Rule out established HIV infection. Do not use oral fluid
tests.

For individuals of childbearing potential; guide risk-benefit
discussion.

Assess renal function (TDF can affect renal function).
Establish baseline liver function.

Test for HBsAg, surface antibody, and core antibody.
Establish baseline HCV status.

Test at all sites of potential exposure due to shared risk
factors.

Raltegravir PEP Dosing Protocol

Precise dosing is critical for the success of PEP. The following protocol details the administration of

raltegravir across different patient populations.

e Adult Dosing: The standard adult dose for PEP is 400 mg orally, twice a day, for 28 days [5]. The
film-coated tablets should be swallowed whole and can be taken with or without food [5].
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e Pediatric Dosing: Dosing for children is based on weight and formulation, using either an oral
suspension, chewable tablets, or film-coated tablets [5]. Consultation with a pediatric HIV specialist is
recommended for neonates (0-27 days) [5].

Table 3: Raltegravir Dosing for Pediatric PEP (>4 weeks of age)

Weight Formulation Dose Frequency
3 to <6 kg Chewable Tablets 25 mg Twice daily
6 to <10 kg Chewable Tablets 50 mg Twice daily
10 to <14 kg Chewable Tablets 75 mg Twice daily
14 to <20 kg Chewable Tablets 100 mg Twice daily
20 to <28 kg Chewable Tablets 150 mg Twice daily
28 to <40 kg Chewable Tablets 200 mg Twice daily
=40 kg Chewable Tablets 300 mg Twice daily
>25 kg Film-Coated Tablets 400 mg Twice daily

e Special Populations:

o Renal Impairment: No dose adjustment is recommended for raltegravir. However, the dose of
the companion drug TDF may require adjustment if creatinine clearance is <50 mL/min [1] [5].

o Hepatic Impairment: No adjustment is needed for mild to moderate impairment. Data for
severe impairment is not available [5].

o Drug Interactions: The dose of raltegravir must be increased to 800 mg twice daily when co-
administered with the strong inducer rifampin [5]. Raltegravir should not be taken with antacids
containing aluminum or magnesium [5].

Experimental and Clinical Evidence Base

The inclusion of raltegravir in PEP regimens is supported by virological, pharmacokinetic, and clinical

evidence.
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e *In Vitro* Virological Evidence: A key study infected primary CD4+ T-cells and macrophages with
an HIV reporter virus. When antiretrovirals were added at various time points post-infection,
raltegravir demonstrated efficacy when added later than the reverse transcriptase inhibitor
efavirenz. This indicates that the "window of opportunity” for PEP intervention may be extended with
integrase inhibitors, as they act on a later step of the viral life cycle [4]. The workflow below illustrates
this experimental design.

Study Design
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¢ Clinical Regimen Evolution: While the 2016 CDC guidelines listed a regimen of TDF+F+RAL as a
preferred option [1], the most recent 2025 CDC nPEP guidelines have updated the preferred
regimens to include newer agents like bictegravir/emtricitabine/tenofovir alafenamide (BIC/F/TAF) or
dolutegravir (DTG)-based regimens [6]. Despite this, raltegravir remains an important component in
various alternative regimens, particularly in cases of intolerance or contraindications to the preferred
drugs [6].

o Safety and Tolerability: The TDF+F+RAL regimen is generally safe and well-tolerated. The most
common side effects are gastrointestinal (nausea, diarrhea) and fatigue, which are typically mild [1].
The benefits of preventing HIV infection far outweigh the risks of a 28-day course of medication.

PEP Clinical Management Workflow

The following diagram outlines the critical steps and decision points in the clinical management of a

potential HIV exposure, from initial presentation to follow-up.
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Patient Presents with
Potential HIV Exposure

Check Time Since Exposure

No Yes

Perform Rapid HIV Test

egative/Unavailable

Conduct Baseline Assessment
& Testing (See Table 2)

Prescribe 28-Day PEP Regimen
(e.g., TDF+F+RAL)

Follow-Up: Adherence Support,
Lab Monitoring at 2-4 wks
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[F inal HIV Test at 12 Weeksj

Post-Exposure
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Key Considerations for Researchers and Developers

e Formulation and Stability: Raltegravir is available in multiple formulations (film-coated tablets,
chewable tablets, oral suspension). These are not bioequivalent and should not be substituted for
one another. The film-coated tablets must be stored with a desiccant to protect from moisture [5].

¢ Synthesis and Patents: The chemical synthesis of raltegravir is a multi-step process, as detailed in
patents like US10259778B2, which describes a novel process for its preparation. This is relevant for
drug development and generic production [7].

e Consultation Resources: For complex cases (e.g., potential drug resistance, pregnancy, pediatric
patients, or unknown source status), immediate consultation is advised. The National Clinician
Consultation Center PEPline (1-888-448-4911) provides expert guidance [1].

Conclusion

Raltegravir is a well-established and effective component of HIV PEP regimens. Its use is supported by a
strong virological rationale, a good safety profile, and clear clinical protocols. While treatment guidelines
evolve to include newer integrase inhibitors, the foundational principles of rapid initiation, a complete 28-
day course, and comprehensive patient support remain paramount for successful HIV post-exposure

prophylaxis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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